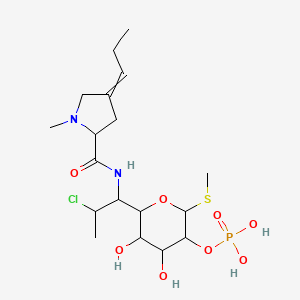

Dehydro Clindamycin Phosphate

Descripción general

Descripción

Dehydro Clindamycin Phosphate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, targeting a wide range of bacterial infections. This compound is particularly effective against anaerobic bacteria and certain protozoans, making it a valuable asset in medical treatments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Clindamycin Phosphate typically involves the preparation of clindamycin phosphoryl benzylate as an intermediate. This intermediate is then converted to this compound through a series of chemical reactions. The process involves the use of various reagents and catalysts under controlled conditions to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions and monitor the quality of the product. The use of high-purity reagents and advanced purification techniques ensures that the final product meets stringent pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Dehydro Clindamycin Phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dehydro Clindamycin Phosphate has several significant applications in scientific research:

- Chemistry : Utilized as a reagent in various chemical synthesis processes.

- Biology : Investigated for its effects on bacterial protein synthesis and its potential role in combating antibiotic resistance.

- Medicine : Primarily used to treat bacterial infections caused by anaerobic bacteria and is being studied for its efficacy against protozoan infections.

- Industry : Employed in pharmaceutical production and as a reference standard in analytical chemistry.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following parenteral administration.

- Peak Plasma Concentrations : Achieved within one hour, with concentrations ranging from 5 to 15 µg/mL depending on dosage.

- Half-Life : Approximately 2.5 hours, with modest accumulation expected with frequent dosing.

Efficacy Against Pathogens

This compound demonstrates effectiveness against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Bacteroides fragilis | Effective |

| Clostridium perfringens | Effective |

| Staphylococcus aureus | Variable |

| Streptococcus pyogenes | Effective |

| Toxoplasma gondii | Effective |

Clinical Applications

The clinical applications of this compound include:

- Skin and Soft Tissue Infections : Particularly effective against infections caused by anaerobic bacteria.

- Gynecological Infections : Such as pelvic inflammatory disease and endometritis.

- Respiratory Tract Infections : Including pneumonia caused by susceptible organisms.

Case Studies

Several clinical studies have highlighted the efficacy and safety profile of this compound:

-

Clindamycin for Malaria Treatment :

A review indicated that clindamycin can be effective in treating Plasmodium falciparum malaria when combined with other antimalarials. The combination showed improved cure rates compared to monotherapy, with clindamycin demonstrating a mean efficacy of 98% when administered over five days . -

Efficacy in Pediatric Patients :

A study involving pediatric patients with soft tissue infections showed that this compound significantly reduced infection rates, indicating its potential for safe use in younger populations. -

Combination Therapy for Resistant Strains :

Research has shown that combining this compound with chloroquine can enhance treatment efficacy against malaria in areas where chloroquine resistance is prevalent .

Mecanismo De Acción

Dehydro Clindamycin Phosphate exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by interfering with the transpeptidation reaction, which is essential for the elongation of the protein chain. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Comparación Con Compuestos Similares

Similar Compounds

Clindamycin Hydrochloride: Another derivative of clindamycin, used for similar antibacterial purposes.

Lincomycin: The parent compound of clindamycin, with a similar mechanism of action but less potent.

Erythromycin: A macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

Uniqueness

Dehydro Clindamycin Phosphate is unique in its high potency and specificity for anaerobic bacteria. Its ability to rapidly convert to the active form in vivo makes it highly effective in treating infections. Additionally, its stability and solubility properties make it a preferred choice in various pharmaceutical formulations .

Actividad Biológica

Dehydro Clindamycin Phosphate (DCP) is a semi-synthetic antibiotic derived from clindamycin, a member of the lincosamide class. It is primarily recognized for its potent antibacterial properties, particularly against anaerobic bacteria and certain strains of gram-positive cocci. This article explores the biological activity of DCP, including its mechanism of action, pharmacokinetics, efficacy in clinical applications, and potential interactions.

DCP exerts its biological activity through the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, specifically targeting the 23S rRNA component. This binding interferes with ribosome assembly and the translation process, leading to a bacteriostatic effect at typical doses and potentially bactericidal effects at higher concentrations .

Pharmacokinetics

DCP is administered as a phosphate ester that undergoes hydrolysis in plasma to form active clindamycin. The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed following parenteral administration.

- Peak Plasma Concentrations : Achieved within 1 hour; concentrations range from 5 to 15 μg/mL depending on dosage.

- Half-Life : Approximately 2.5 hours, with modest accumulation expected with frequent dosing .

Efficacy Against Pathogens

DCP has demonstrated effectiveness against a variety of pathogens, particularly:

- Anaerobic Bacteria : Effective against species such as Bacteroides fragilis and Clostridium perfringens.

- Gram-Positive Cocci : Active against Staphylococcus aureus, including some methicillin-resistant strains (though efficacy may vary).

- Protozoa : Shows activity against Toxoplasma gondii, indicating broader applications beyond bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Bacteroides fragilis | Effective |

| Clostridium perfringens | Effective |

| Staphylococcus aureus | Variable |

| Streptococcus pyogenes | Effective |

| Toxoplasma gondii | Effective |

Clinical Applications

DCP is utilized in various clinical settings due to its broad-spectrum activity:

- Skin and Soft Tissue Infections : Particularly those caused by anaerobic bacteria.

- Gynecological Infections : Such as pelvic inflammatory disease and endometritis.

- Respiratory Tract Infections : Including pneumonia caused by susceptible organisms .

Case Studies

Several clinical studies have highlighted the efficacy and safety profile of DCP:

-

Clindamycin for Malaria Treatment :

A review of clinical trials indicated that clindamycin (and by extension DCP) can be effective in treating Plasmodium falciparum malaria when combined with other antimalarials. The combination therapy showed improved cure rates compared to monotherapy . -

Efficacy in Pediatric Patients :

A study involving pediatric patients demonstrated that DCP significantly reduced infection rates in children with soft tissue infections, showcasing its potential for safe use in younger populations .

Drug Interactions

DCP may interact with other medications metabolized by the CYP3A4 enzyme , affecting its clearance and efficacy:

Propiedades

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXPPPXMXEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?

A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []

Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?

A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.